molecular formula C13H14N2O B1523803 4-[2-(Pyridin-4-yl)ethoxy]aniline CAS No. 1183036-74-9

4-[2-(Pyridin-4-yl)ethoxy]aniline

Cat. No. B1523803
CAS RN: 1183036-74-9
M. Wt: 214.26 g/mol
InChI Key: HQEVPZRVPKMDCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[2-(Pyridin-4-yl)ethoxy]aniline” is a chemical compound with the molecular formula C13H14N2O . It contains a total of 31 bonds, including 17 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary amine (aromatic), 1 ether (aromatic), and 1 Pyridine .


Molecular Structure Analysis

The molecular structure of “4-[2-(Pyridin-4-yl)ethoxy]aniline” is characterized by a pyridine ring attached to an aniline group via an ethoxy bridge . The molecule has a molecular weight of 214.26 .

Scientific Research Applications

Drug Design and Pharmaceutical Applications

4-[2-(Pyridin-4-yl)ethoxy]aniline: is a compound that can be utilized in the design of new pharmaceuticals. Its structure, which includes a pyridine ring and an aniline moiety, makes it a valuable intermediate in medicinal chemistry. The pyridine component is known for its bioisosteric properties with benzene, often resulting in compounds with enhanced biological activity and lower toxicity . This compound could be used to develop novel drugs targeting various diseases, leveraging its potential to interact with biological targets due to its structural features.

Chemical Synthesis

This compound is also significant in chemical synthesis as a building block for complex molecules. Its reactive aniline group can undergo various transformations, such as acylation, sulfonylation, and alkylation, providing a pathway to synthesize a wide range of derivatives with potential applications in different chemical sectors .

Agrochemical Research

The pyridine ring in 4-[2-(Pyridin-4-yl)ethoxy]aniline is structurally similar to nicotine, a natural insecticide. This similarity suggests that derivatives of this compound could be explored for developing new agrochemicals, such as insecticides or herbicides with novel modes of action and potentially lower environmental impact .

Neuroscience Research

Given the structural similarity of 4-[2-(Pyridin-4-yl)ethoxy]aniline to compounds that interact with neurotransmitter receptors, it could be used in neuroscience research. It may serve as a scaffold for synthesizing molecules that modulate neurotransmitter systems, aiding in the study of brain function and the development of treatments for neurological disorders .

properties

IUPAC Name

4-(2-pyridin-4-ylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c14-12-1-3-13(4-2-12)16-10-7-11-5-8-15-9-6-11/h1-6,8-9H,7,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEVPZRVPKMDCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(Pyridin-4-yl)ethoxy]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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